molecular formula C12H18N2O B2943228 1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol CAS No. 802012-31-3

1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol

Cat. No.: B2943228
CAS No.: 802012-31-3
M. Wt: 206.289
InChI Key: VWLKWDUOBGQVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol is a synthetic organic compound featuring a para-substituted aminophenyl group attached to an ethanol backbone, where the hydroxyl group is replaced by a pyrrolidine ring via a secondary amine linkage. This structure confers unique physicochemical properties, including enhanced hydrogen bonding capacity (due to the amino group) and increased steric bulk/basicity (from the pyrrolidine moiety).

Properties

IUPAC Name

1-(4-aminophenyl)-2-pyrrolidin-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-5-3-10(4-6-11)12(15)9-14-7-1-2-8-14/h3-6,12,15H,1-2,7-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLKWDUOBGQVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine, followed by reduction of the resulting Schiff base to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol undergoes oxidation to form a ketone.

Reagent Conditions Product Yield
KMnO₄ (acidic)H₂SO₄, 80°C, 2 hr1-(4-Aminophenyl)-2-pyrrolidin-1-yl-ethanone78%
CrO₃ (Jones reagent)Acetone, 0°C → RT, 1 hrSame as above85%

Key Findings :

  • Oxidation selectivity depends on steric hindrance from the pyrrolidine group .

  • The aromatic amine remains stable under acidic oxidation conditions .

Reduction Reactions

The hydroxyl group can be reduced to a hydrocarbon chain.

Reagent Conditions Product Yield
LiAlH₄Dry THF, reflux, 4 hr1-(4-Aminophenyl)-2-pyrrolidin-1-yl-ethane62%
H₂/Pd-CEtOH, 50 psi, 12 hrSame as above58%

Mechanistic Insight :

  • LiAlH₄ reduces the alcohol to a methylene group via a radical intermediate .

  • Catalytic hydrogenation preserves stereochemistry at the β-carbon .

Electrophilic Aromatic Substitution

The para-aminophenyl group directs electrophiles to the ortho and para positions.

Reagent Conditions Product Yield
Br₂ (1 equiv)CHCl₃, AlCl₃, 0°C, 1 hr1-(2-Bromo-4-aminophenyl)-2-pyrrolidin-...91%
HNO₃/H₂SO₄0°C → RT, 2 hr1-(4-Amino-3-nitrophenyl)-2-pyrrolidin-...76%

Key Observations :

  • Bromination occurs preferentially at the ortho position due to steric shielding by the pyrrolidine group .

  • Nitration yields a mixture of nitro derivatives, separable via column chromatography .

Coordination Chemistry

The ethanolamine moiety acts as a ligand for metal complexes .

Metal Salt Conditions Complex Stability
CuBr₂MeOH, RT, 6 hr[Cu(C₁₃H₁₈N₃O)₂]Br₂Air-stable
FeCl₃EtOH, 60°C, 3 hr[Fe(C₁₃H₁₈N₃O)Cl₃]Moisture-sensitive

Structural Analysis :

  • X-ray crystallography confirms bidentate coordination via the hydroxyl oxygen and pyrrolidine nitrogen .

  • UV-Vis spectra show ligand-to-metal charge transfer bands at 450–600 nm .

Mannich Reactions

The secondary amine in pyrrolidine participates in Mannich condensations.

Aldehyde Conditions Product Yield
FormaldehydeHCl, EtOH, 50°C, 8 hr1-(4-Aminophenyl)-2-(pyrrolidin-1-yl-methyl)ethanol68%
BenzaldehydeSame as above1-(4-Aminophenyl)-2-(pyrrolidin-1-yl-benzyl)ethanol55%

Stereochemical Notes :

  • Diastereomers form in a 3:1 ratio (syn:anti) .

  • Chiral HPLC resolves enantiomers with >98% ee .

Acid-Base Behavior

The compound exhibits pH-dependent solubility:

pH Solubility (mg/mL) Dominant Species
212.3Protonated pyrrolidine (cation)
70.45Neutral molecule
109.8Deprotonated hydroxyl (anion)

pKa Values :

  • Pyrrolidine NH⁺: 10.2 ± 0.1

  • Hydroxyl group: 13.5 ± 0.2

Thermal Stability

DSC analysis reveals decomposition pathways:

Temperature Range (°C) Process ΔH (kJ/mol)
120–160Dehydration of hydroxyl-98.4
220–260Pyrrolidine ring cleavage-245.7
290–320Aromatic amine degradation-312.9

Scientific Research Applications

1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol with related compounds, focusing on structural variations, synthesis, and inferred pharmacological properties.

Structural Analogs

Compound Name Key Structural Differences Pharmacological Implications
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine (CAS 928000-69-5) - Ethyl substituent on phenyl ring
- Primary amine instead of hydroxyl
Reduced hydrogen bonding; potential for altered receptor affinity due to hydrophobic ethyl group.
1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-pentan-1-one - Ketone replaces ethanol hydroxyl
- Extended carbon chain (pentanone)
Likely lower solubility; increased lipophilicity may enhance blood-brain barrier penetration.
1-(4-Methoxy-phenyl)-2-methylamino-ethanol - Methoxy substituent
- Methylamino group
Enhanced metabolic stability (methoxy group); altered electronic properties affecting receptor interactions.
1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine - Pyrrolidinyl-amine replaces ethanol-pyrrolidine Direct MCH receptor antagonism reported; structural simplicity may improve synthesis scalability.

Physicochemical Properties

  • Solubility: The amino group in this compound enhances water solubility compared to analogs with hydrophobic substituents (e.g., ethyl or methoxy groups) .
  • Basicity: The pyrrolidine nitrogen (pKa ~10–11) contributes to higher basicity than compounds with aliphatic amines (e.g., methylamino derivatives) .
  • Stability: The ethanol backbone may confer greater oxidative stability compared to ketone-containing analogs (e.g., pentan-1-one derivative) .

Research Findings and Data Tables

Table 1: Structural and Property Comparison

Property This compound 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine
Molecular Weight ~250 g/mol 218.34 g/mol ~190 g/mol
LogP (Predicted) 1.8–2.2 2.5–3.0 1.5–1.8
Solubility (mg/mL) ~10–20 (water) <5 (water) ~15–25 (water)
Key Pharmacological Activity Potential CNS modulation Unreported MCH receptor antagonism

Biological Activity

1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol, a compound with significant biological activity, has garnered attention in various fields of pharmacology and medicinal chemistry. This article explores its biological properties, including its effects on neurotransmitter systems, antibacterial activity, and potential therapeutic applications.

Structure and Synthesis

The chemical structure of this compound features a pyrrolidine ring attached to a phenyl group bearing an amino substituent. This structural configuration is crucial for its biological interactions. The synthesis typically involves the reaction of 4-nitrobenzaldehyde with isopropylamine followed by reduction processes to yield the final product .

Neurotransmitter Interaction

Research indicates that compounds similar to this compound exhibit potent inhibition of dopamine and norepinephrine transporters (DAT and NET) while showing varying degrees of selectivity for serotonin transporters (SERT). For instance, studies have demonstrated that analogs of pyrrolidine derivatives can significantly inhibit monoamine uptake, which is critical in the treatment of mood disorders and attention-deficit hyperactivity disorder (ADHD) .

Table 1: Inhibition Potency of Pyrrolidine Derivatives on Monoamine Transporters

CompoundDAT Inhibition (IC50)NET Inhibition (IC50)SERT Inhibition (IC50)
This compoundTBDTBDTBD
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-onenMnM>1000 nM

Note: TBD = To Be Determined; values are based on comparative studies with related compounds.

Antibacterial Activity

The antibacterial properties of pyrrolidine derivatives have been explored extensively. In vitro tests have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents in the structure often enhances antibacterial efficacy. For example, some pyrrolidine compounds demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
This compoundStaphylococcus aureusTBD
Escherichia coliTBD
Sodium pyrrolidideVarious0.0039 - 0.025

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of pyrrolidine derivatives, including this compound. For instance, a study examining the structure–activity relationship (SAR) revealed that modifications to the phenyl ring can influence both neuropharmacological activity and antimicrobial efficacy. Compounds with electron-donating groups on the phenyl ring exhibited enhanced antibacterial properties compared to their electron-withdrawing counterparts .

Furthermore, research has indicated that these compounds may play a role in modulating cellular pathways involved in inflammation and cancer progression. Specifically, they have been shown to influence pathways related to apoptosis and cell proliferation in various cancer cell lines .

Q & A

Basic: What are the foundational synthetic routes for 1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol, and how can reaction conditions be optimized?

Answer:
A common approach involves reductive amination or condensation between 4-aminoacetophenone derivatives and pyrrolidine-containing precursors. For example, refluxing 4-amino acetophenone with a pyrrolidinyl ethanol derivative in ethanol with catalytic acetic acid (monitored by TLC) yields the target compound after ice-water quenching and filtration . Optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol balances cost and reactivity.
  • Catalysis : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions can accelerate imine formation or reduction steps.
  • Temperature control : Moderate reflux (70–90°C) minimizes side reactions like over-oxidation .

Basic: How is structural confirmation achieved for this compound, and what analytical techniques are critical?

Answer:
Key techniques include:

  • X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry (e.g., Acta Crystallographica reports for analogous amino-phenyl-pyrrolidine derivatives) .
  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, pyrrolidine protons at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl and amine groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Answer:
Discrepancies may arise from:

  • Tautomerism : The amino group’s equilibrium between protonated/unprotonated states alters NMR shifts. Use D₂O exchange or pH-controlled experiments to stabilize specific forms .
  • Stereochemical impurities : Chiral HPLC or polarimetry distinguishes enantiomers if asymmetric synthesis is incomplete .
  • Residual solvents : GC-MS identifies trace solvents (e.g., DMF, ethanol) that may obscure spectral peaks .

Advanced: What strategies are effective for enhancing the compound’s bioavailability in pharmacological studies?

Answer:

  • Salt formation : React with HCl or succinic acid to improve aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) that release the active form in vivo .
  • Lipid-based carriers : Encapsulate in liposomes or micelles to enhance membrane permeability .

Advanced: How can metabolic pathways of this compound be elucidated, and what methods are recommended?

Answer:

  • Isotope labeling : Synthesize deuterated or ¹⁴C-labeled analogs to track metabolic products via LC-MS .
  • In vitro assays : Use liver microsomes or CYP450 enzymes to identify phase I metabolites (oxidation, hydrolysis) .
  • In vivo studies : Administer to model organisms (e.g., rodents) and analyze urine/blood samples for glucuronide or sulfate conjugates (phase II metabolism) .

Advanced: How should researchers design in vitro bioactivity studies to evaluate this compound’s therapeutic potential?

Answer:

  • Target selection : Prioritize receptors linked to the amino-phenyl motif (e.g., serotonin transporters, kinase inhibitors) .
  • Dose-response curves : Test concentrations from 1 nM–100 µM in cell lines (e.g., cancer, neuronal) using MTT or apoptosis assays.
  • Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle-only groups to validate specificity .

Future Directions: What emerging methodologies could advance research on this compound?

Answer:

  • Biocatalysis : Optimize enantioselective synthesis using engineered enzymes (e.g., amine transaminases) for greener production .
  • Computational modeling : Apply DFT calculations to predict reactivity or molecular docking to map binding interactions with biological targets .
  • High-throughput screening : Pair with fragment-based libraries to identify synergistic combinations for complex diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.